1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride
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Overview
Description
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is a chemical compound that belongs to the class of substituted pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Reductive amination: The resulting alkylated pyrazole is subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a phenyl group and a pyrazole ring, which contribute to its unique pharmacological properties. The hydrochloride form enhances its solubility, making it suitable for various biological assays.
Pharmacological Potential
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It appears to interact with various molecular targets, potentially influencing enzyme activity by binding to active sites, which inhibits substrate binding and catalytic processes.
Studies have shown that derivatives of pyrazole compounds often demonstrate good anti-inflammatory effects, making them candidates for further biomedical research . Specifically, the pyrazole moiety is linked to various pharmacological activities, including antitumor and antibacterial effects, which may extend to the hydrochloride derivative .
The biological activity of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride may involve the modulation of biological pathways related to inflammation and pain signaling. Interaction studies suggest that it may affect the activity of specific enzymes or receptors involved in these pathways.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | Structure | Contains a methyl group instead of propyl |
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | Structure | Lacks propyl substitution |
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride | Structure | Features an ethylamine group |
This table illustrates how variations in substitution patterns on the pyrazole ring can lead to differences in biological properties among related compounds.
In Vitro Studies
In vitro studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes. For instance, a study highlighted the ability of certain pyrazole compounds to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis during inflammation .
Clinical Implications
Given the promising anti-inflammatory and analgesic properties observed in preclinical studies, there is potential for developing 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride as a therapeutic agent for conditions characterized by chronic inflammation and pain.
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-2-9-17-10-8-14(16-17)12-15-11-13-6-4-3-5-7-13;/h3-8,10,15H,2,9,11-12H2,1H3;1H |
InChI Key |
GAAHHDIFTFCNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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